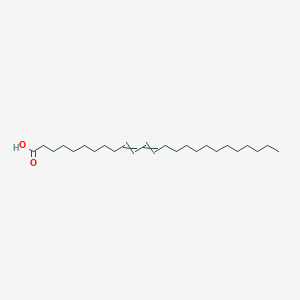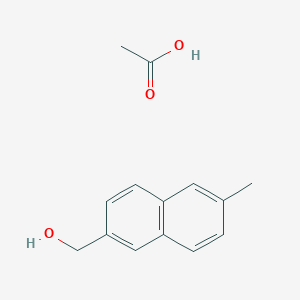![molecular formula C13H8N2O5 B14292126 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 114566-15-3](/img/structure/B14292126.png)
2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a furan ring, a benzoxazine ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 6-nitro-2H-1,4-benzoxazin-3(4H)-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-[(Furan-2-yl)methylidene]-6-amino-2H-1,4-benzoxazin-3(4H)-one.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties. It may serve as a lead compound for the development of new antimicrobial agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Furan-2-yl)methylidene]propanedioic acid: This compound also features a furan ring and is used in similar applications, such as medicinal chemistry and materials science.
Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure and are studied for their biological activities.
Uniqueness
2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a nitro group and a benzoxazine ring, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
114566-15-3 |
|---|---|
Formule moléculaire |
C13H8N2O5 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylidene)-6-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H8N2O5/c16-13-12(7-9-2-1-5-19-9)20-11-4-3-8(15(17)18)6-10(11)14-13/h1-7H,(H,14,16) |
Clé InChI |
KRDXBCHLWNDGAA-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


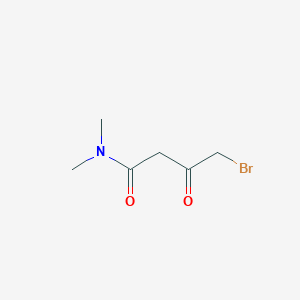

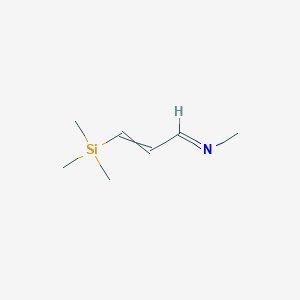
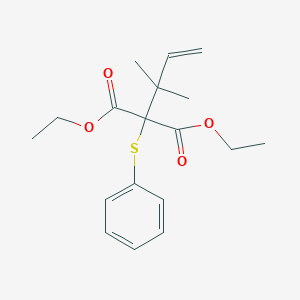
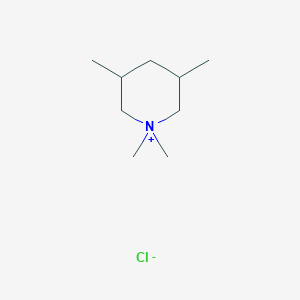
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)



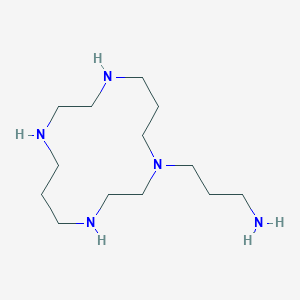
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
